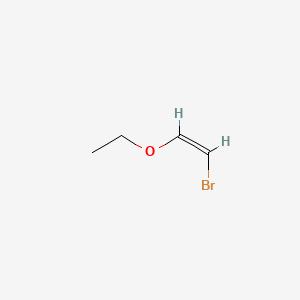
cis-1-Brom-2-ethoxyethen
Übersicht
Beschreibung
cis-1-Bromo-2-ethoxyethylene: is a halogenated hydrocarbon with the molecular formula C4H7BrO and a molecular weight of 151.00 g/mol . . This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a vinyl group in the cis configuration.
Wissenschaftliche Forschungsanwendungen
cis-1-Bromo-2-ethoxyethylene is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the preparation of biologically active molecules.
Industry: Used in the preparation of lithium compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Bromo-2-ethoxyethylene typically involves the reaction of ethyl vinyl ether with bromine under inert atmosphere conditions using the Schlenk technique . The reaction proceeds in two stages:
Stage 1: Ethyl vinyl ether reacts with bromine.
Stage 2: The intermediate product is treated with triethylamine to yield cis-1-Bromo-2-ethoxyethylene.
Industrial Production Methods: While specific industrial production methods for cis-1-Bromo-2-ethoxyethylene are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions to accommodate larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions: cis-1-Bromo-2-ethoxyethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Addition Reactions: Electrophiles such as hydrogen halides or halogens can be used.
Major Products:
Substitution Reactions: Products include compounds where the bromine atom is replaced by the nucleophile.
Addition Reactions: Products include compounds where the double bond is saturated by the addition of electrophiles.
Wirkmechanismus
The mechanism of action of cis-1-Bromo-2-ethoxyethylene involves its reactivity due to the presence of the bromine atom and the double bond in the vinyl group. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions with electrophiles. These reactions enable the compound to form various derivatives and intermediates useful in different applications.
Vergleich Mit ähnlichen Verbindungen
- cis-2-Ethoxyvinyl bromide
- 1-Bromo-2-ethoxyethane
- 1,2-Dibromo-1-ethoxyethane
Uniqueness: cis-1-Bromo-2-ethoxyethylene is unique due to its specific configuration and reactivity. The presence of both the bromine atom and the ethoxy group in the cis configuration provides distinct chemical properties compared to its trans isomer or other similar compounds .
Eigenschaften
IUPAC Name |
(Z)-1-bromo-2-ethoxyethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCTTHZFYZOHT-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310860 | |
| Record name | (1Z)-1-Bromo-2-ethoxyethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23521-49-5 | |
| Record name | (1Z)-1-Bromo-2-ethoxyethene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23521-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-2-Bromovinyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023521495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1Z)-1-Bromo-2-ethoxyethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2-bromovinyl ethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)
![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)
![4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276408.png)

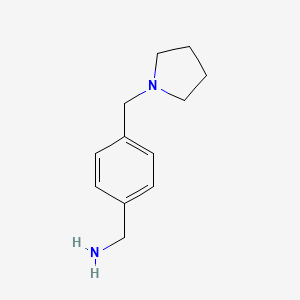

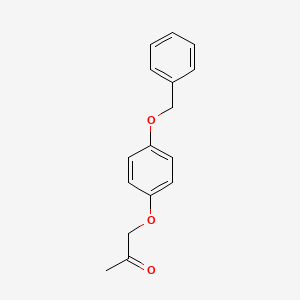

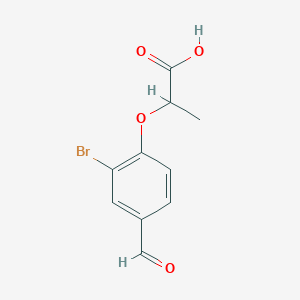
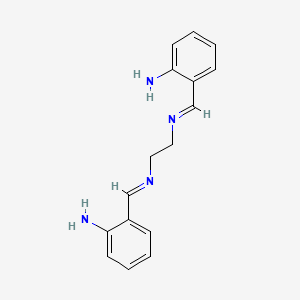



![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)
